1,3,3-Trimethyl-1,2-benzothiazole 1-oxide;hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1,3,3-Trimethyl-1,2-benzothiazole 1-oxide;hydrochloride can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by oxidation . Industrial production methods often utilize green chemistry principles, such as the use of environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
1,3,3-Trimethyl-1,2-benzothiazole 1-oxide;hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various halogenating agents . Major products formed from these reactions include sulfonates and other substituted benzothiazoles .
Scientific Research Applications
1,3,3-Trimethyl-1,2-benzothiazole 1-oxide;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antimicrobial and anticancer properties . Additionally, it is used in the industry as a precursor for the production of dyes and other functional materials .
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-1,2-benzothiazole 1-oxide;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1,3,3-Trimethyl-1,2-benzothiazole 1-oxide;hydrochloride can be compared with other benzothiazole derivatives, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole . While these compounds share a similar core structure, this compound is unique due to its specific substituents and oxidation state, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1,3,3-trimethyl-1,2-benzothiazole 1-oxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS.ClH/c1-10(2)8-6-4-5-7-9(8)13(3,12)11-10;/h4-7H,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCAUUZAPJBXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2S(=N1)(=O)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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